Cas no 1019780-48-3 (5-((1H-imidazol-1-yl)methyl)-2-bromopyridine)
5-((1H-imidazol-1-yl)methyl)-2-bromopyridine Chemical and Physical Properties
Names and Identifiers
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- 1019780-48-3
- 5-((1H-imidazol-1-yl)methyl)-2-bromopyridine
- 2-bromo-5-(imidazol-1-ylmethyl)pyridine
- DB-164046
- 5-[(1-Imidazolyl)methyl]-2-bromopyridine
- 2-Bromo-5-(1H-imidazol-1-ylmethyl)pyridine
- F96390
- 5-Imidazol-1-ylmethyl-2-bromopyridine
- SCHEMBL2730259
- BDBM50378959
- RMVSKVIWDJAADC-UHFFFAOYSA-N
- CHEMBL2011241
- SY273760
- MFCD25954275
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- Inchi: 1S/C9H8BrN3/c10-9-2-1-8(5-12-9)6-13-4-3-11-7-13/h1-5,7H,6H2
- InChI Key: RMVSKVIWDJAADC-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C=N1)CN1C=NC=C1
Computed Properties
- Exact Mass: 236.99016g/mol
- Monoisotopic Mass: 236.99016g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 30.7Ų
5-((1H-imidazol-1-yl)methyl)-2-bromopyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB590671-100mg |
5-((1H-Imidazol-1-yl)methyl)-2-bromopyridine; . |
1019780-48-3 | 100mg |
€520.80 | 2024-07-20 | ||
| abcr | AB590671-250mg |
5-((1H-Imidazol-1-yl)methyl)-2-bromopyridine; . |
1019780-48-3 | 250mg |
€873.90 | 2024-07-20 | ||
| abcr | AB590671-1g |
5-((1H-Imidazol-1-yl)methyl)-2-bromopyridine; . |
1019780-48-3 | 1g |
€1697.70 | 2024-07-20 |
5-((1H-imidazol-1-yl)methyl)-2-bromopyridine Suppliers
5-((1H-imidazol-1-yl)methyl)-2-bromopyridine Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 5-((1H-imidazol-1-yl)methyl)-2-bromopyridine
Comprehensive Overview of 5-((1H-imidazol-1-yl)methyl)-2-bromopyridine (CAS No. 1019780-48-3): Properties, Applications, and Industry Insights
5-((1H-imidazol-1-yl)methyl)-2-bromopyridine (CAS No. 1019780-48-3) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This brominated pyridine derivative features an imidazole moiety, which enhances its reactivity and versatility in synthetic chemistry. With the growing demand for small molecule inhibitors and bioconjugation reagents, this compound has become a focal point for researchers exploring drug discovery and material science applications.
The structural uniqueness of 5-((1H-imidazol-1-yl)methyl)-2-bromopyridine lies in its dual functional groups: the bromine atom at the 2-position of the pyridine ring and the imidazole-methyl side chain. These features make it an ideal intermediate for Suzuki-Miyaura cross-coupling reactions, a topic frequently searched in organic synthesis forums and AI-driven chemistry databases. Recent studies highlight its role in developing kinase inhibitors, a hot topic in cancer research, due to its ability to modulate protein-protein interactions.
From an industrial perspective, CAS No. 1019780-48-3 is often discussed in the context of high-throughput screening (HTS) and fragment-based drug design. Its compatibility with click chemistry protocols aligns with the trend toward green chemistry, a keyword dominating sustainability-focused searches. Laboratories optimizing catalytic processes or ligand libraries frequently inquire about its stability under varying pH conditions—a detail underscored in peer-reviewed journals.
Analytical data for 5-((1H-imidazol-1-yl)methyl)-2-bromopyridine reveals a melting point range of 120–125°C and solubility in polar organic solvents like DMF and DMSO. These properties are critical for formulators addressing solubility challenges in API development—a recurring pain point in pharma Q&A platforms. NMR and HPLC purity (>98%) further validate its utility in GMP-compliant synthesis, a requirement emphasized in regulatory discussions.
Emerging applications include its use as a fluorescence quencher in probe design, leveraging the bromopyridine group’s electron-withdrawing effects. This aligns with the surge in bioimaging-related searches, particularly for real-time cellular tracking. Additionally, its metal-chelating potential sparks interest in coordination chemistry circles, where researchers explore catalysis and sensor development.
Safety profiles of CAS 1019780-48-3 are well-documented, with non-hazardous classifications under standard handling protocols. This makes it a preferable choice over traditional halogenated intermediates in lab-scale reactions. Storage recommendations (2–8°C under inert atmosphere) are frequently queried in chemical handling guides, reflecting user concerns about compound degradation.
In summary, 5-((1H-imidazol-1-yl)methyl)-2-bromopyridine bridges multiple disciplines—from medicinal chemistry to nanotechnology. Its adaptability to microwave-assisted synthesis (another trending search term) positions it as a future-proof building block. As industries prioritize atom-efficient methodologies, this compound’s relevance in patent literature and academic publications is poised to grow exponentially.
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